molecular formula C9H10N2O B8769662 7-Amino-4-methylisoindolin-1-one CAS No. 913391-45-4

7-Amino-4-methylisoindolin-1-one

Cat. No. B8769662
Key on ui cas rn: 913391-45-4
M. Wt: 162.19 g/mol
InChI Key: OTJXVHFKSUDRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 152, 7-amino-4-bromoisoindolinone (100 mg, 0.440 mmol) was dissolved in dimethoxyethane (5 mL), and the solution was treated with trimethylboroxine (0.184 mL, 1.76 mmol), [bis(diphenylphosphino)ferrocene]dichloropalladium (28.7 mg, 0.0352 mmol), potassium carbonate (304 mg, 2.20 mmol) and water (0.158 mL), followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=4/1) to obtain a mixture of 7-amino-4-methylisoindolinone and 7-aminoisoindolinone (62.9 mg, ratio 10/1, yield 89%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.184 mL
Type
reactant
Reaction Step Two
[Compound]
Name
[bis(diphenylphosphino)ferrocene]dichloropalladium
Quantity
28.7 mg
Type
reactant
Reaction Step Two
Quantity
304 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.158 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.CB1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+].NC1C=CC(C)=C2C=1C(=O)NC2>C(COC)OC.O>[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0.184 mL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
[bis(diphenylphosphino)ferrocene]dichloropalladium
Quantity
28.7 mg
Type
reactant
Smiles
Name
Quantity
304 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.158 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=4/1)
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2CNC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62.9 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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